(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Overview
Description
(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: is a fluorinated derivative of tetrahydroisoquinoline, a compound known for its diverse biological activities and applications in medicinal chemistry. This compound features a fluorine atom at the 6th position and a carboxylic acid group at the 3rd position of the tetrahydroisoquinoline ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Biltz synthesis, which involves the cyclization of o-aminobenzyl alcohols.
Introduction of Fluorine: Fluorination can be performed using reagents such as Selectfluor or DAST (Diethylaminosulfur trifluoride).
Reduction to Tetrahydroisoquinoline: Catalytic hydrogenation or reduction using reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Carboxylation: The carboxylic acid group can be introduced via oxidation of the corresponding alcohol or amine using reagents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Industrial Production Methods: Industrial-scale production may involve optimized reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using reagents like KMnO4 or HNO3, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be achieved using LiAlH4 or catalytic hydrogenation, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
KMnO4, HNO3 for oxidation
LiAlH4, catalytic hydrogenation for reduction
Various nucleophiles for substitution reactions
Major Products Formed:
Carboxylic acids, ketones, alcohols, amines, and substituted derivatives.
Scientific Research Applications
This compound has significant applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as neurological disorders and cancer.
Industry: Employed in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways related to disease processes.
Comparison with Similar Compounds
(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: is compared with other similar compounds, such as:
6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: (without the stereocenter)
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: (without fluorine)
Isoquinoline derivatives: with different substituents
Uniqueness: The presence of the fluorine atom and the specific stereochemistry at the 3rd position contribute to its unique biological and chemical properties.
Properties
IUPAC Name |
(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLSCFGRFIBSHD-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=C(C=C2)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=C1C=C(C=C2)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301178968 | |
Record name | (3S)-6-Fluoro-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301178968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1161833-81-3 | |
Record name | (3S)-6-Fluoro-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1161833-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-6-Fluoro-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301178968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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